An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-(Cyclohexyloxy)-4-oxobutanoic Acid for Researchers and Drug Development Professionals
Executive Summary
4-(Cyclohexyloxy)-4-oxobutanoic acid, also known as succinic acid monocyclohexyl ester, is a bifunctional molecule incorporating both a carboxylic acid and a cyclohexyl ester. This unique structural arrangement presents opportunities for its application in various scientific domains, particularly in drug development and materials science. Its carboxylic acid moiety offers a reactive handle for amide bond formation, further derivatization, or salt formation to modulate physicochemical properties. The cyclohexyl ester group imparts lipophilicity, which can be leveraged to enhance membrane permeability or to design prodrugs that improve the pharmacokinetic profile of parent molecules. This guide provides a comprehensive overview of the known and predicted properties of 4-(Cyclohexyloxy)-4-oxobutanoic acid, detailed protocols for its synthesis and purification, and an exploration of its potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-(Cyclohexyloxy)-4-oxobutanoic acid are summarized in the table below. These have been collated from various chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Formula | C10H16O4 | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| CAS Number | 10018-78-7 | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Sealed in a dry environment, store in freezer under -20°C | |
| IUPAC Name | 4-(cyclohexyloxy)-4-oxobutanoic acid | [1] |
| Synonyms | Succinic acid monocyclohexyl ester, Cyclohexanol succinate | [1] |
| XLogP3-AA (Predicted) | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 63.6 Ų | [1] |
Spectroscopic Profile (Predicted)
-
¹H NMR (in CDCl₃):
-
A broad singlet corresponding to the carboxylic acid proton (COOH) is expected in the region of 10-12 ppm.
-
A multiplet for the methine proton of the cyclohexyl ring attached to the oxygen (O-CH) would likely appear around 4.7-4.9 ppm.
-
The methylene protons of the succinic acid backbone (CH₂CH₂) should present as two triplets around 2.6-2.8 ppm.
-
The methylene protons of the cyclohexyl ring will likely appear as a series of multiplets in the upfield region of 1.2-1.9 ppm.
-
-
¹³C NMR (in CDCl₃):
-
The carbonyl carbon of the carboxylic acid (COOH) is predicted to be in the range of 178-182 ppm.
-
The carbonyl carbon of the ester (COO-cyclohexyl) would likely be found around 172-175 ppm.
-
The methine carbon of the cyclohexyl ring attached to the oxygen (O-CH) is expected at approximately 73-76 ppm.
-
The methylene carbons of the succinic acid backbone (CH₂CH₂) should appear in the region of 28-32 ppm.
-
The methylene carbons of the cyclohexyl ring are anticipated to be in the range of 23-35 ppm.
-
-
FT-IR (ATR):
-
A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the ester carbonyl will likely be present around 1730-1750 cm⁻¹.
-
The C=O stretch from the carboxylic acid carbonyl is anticipated around 1700-1720 cm⁻¹.
-
A C-O stretch from the ester is expected in the region of 1100-1300 cm⁻¹.
-
-
Mass Spectrometry:
-
Predicted m/z values for various adducts in mass spectrometry are available, with the [M-H]⁻ ion expected at 199.09758 and the [M+H]⁺ ion at 201.11214.
-
Synthesis and Purification
A robust and straightforward method for the synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid involves the ring-opening of succinic anhydride with cyclohexanol. This reaction is typically performed with gentle heating and can be carried out with or without a catalyst.
Proposed Synthesis Protocol
This protocol is based on established methods for the synthesis of dicarboxylic acid monoesters.
Materials:
-
Succinic anhydride (1.0 eq)
-
Cyclohexanol (1.1 eq)
-
Toluene (or other suitable inert solvent)
-
Pyridine (catalytic amount, optional)
-
5% w/v Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride and toluene.
-
Begin stirring and add cyclohexanol, followed by a catalytic amount of pyridine (optional, may increase reaction rate).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl to remove any remaining pyridine.
-
Extract the organic layer with 5% w/v NaHCO₃ solution. The desired product will move to the aqueous layer as its sodium salt, while any unreacted cyclohexanol will remain in the organic layer.
-
Separate the aqueous layer and wash it with diethyl ether to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring until the pH is approximately 2-3. The product should precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 4-(Cyclohexyloxy)-4-oxobutanoic acid.
Purification
For higher purity, the crude product obtained from the synthesis can be further purified by recrystallization.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can enhance the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Reactivity and Stability
-
Ester Group: The cyclohexyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield succinic acid and cyclohexanol. The rate of hydrolysis is expected to increase with temperature.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions, such as esterification, amide bond formation (e.g., with amines in the presence of coupling agents like DCC or EDC), and reduction.
-
Stability: The compound should be stored in a cool, dry place to prevent hydrolysis. It is generally stable under anhydrous conditions.
Potential Applications in Drug Development
While direct biological activity data for 4-(Cyclohexyloxy)-4-oxobutanoic acid is limited, its structural features suggest several potential applications in the pharmaceutical field.
-
Prodrug Moiety: The cyclohexyloxycarbonyl group can serve as a lipophilic promoiety to enhance the oral bioavailability of polar drugs.[2] The ester bond can be designed to be cleaved by esterases in the body, releasing the active parent drug.
-
Linker in Drug Conjugates: The bifunctional nature of the molecule allows it to be used as a linker to connect a drug molecule to a targeting ligand, a polymer, or another drug molecule. The succinate linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Scaffold for New Chemical Entities: The compound can serve as a starting material for the synthesis of novel heterocyclic compounds, as derivatives of 4-oxobutanoic acids are known to be precursors to pyridazinones, which have shown antimicrobial and anti-inflammatory properties.[3]
-
Antimicrobial Potential: Monoesters of succinic acid have demonstrated antibacterial and antifungal activities.[4] This suggests that 4-(Cyclohexyloxy)-4-oxobutanoic acid and its derivatives could be explored as potential antimicrobial agents.
Safety and Handling
Based on available safety data sheets, 4-(Cyclohexyloxy)-4-oxobutanoic acid is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed when handling this compound.
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4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[13C NMR]. (URL: [Link])
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Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins - Muni University. (URL: [Link])
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. (URL: [Link])
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